

A Technical Guide to the Spectroscopic Properties of Methotrexate Hydrate

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Compound of Interest

Compound Name: *Methotrexate Hydrate*

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the key spectroscopic properties of **methotrexate hydrate**, a critical folate antagonist used in chemotherapy and for immunosuppression. The following sections detail the ultraviolet-visible (UV-Vis), fluorescence, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, including quantitative data and standardized experimental protocols.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of methotrexate. The molecule's pteridine chromophore gives rise to strong $\pi-\pi^*$ transitions in the UV-Vis region. The absorption maxima (λ_{max}) are highly dependent on the pH and solvent system used.

Quantitative UV-Vis Data

The absorption characteristics of **methotrexate hydrate** in various solvents are summarized below. Molar extinction coefficients are provided where available.

Solvent/Condition	λ_{max} (nm)	Molar Extinction Coefficient (ϵ)
0.1 N NaOH	257, 302, 370	22,300 M ⁻¹ cm ⁻¹ (at 257 nm) [1], 22,700 M ⁻¹ cm ⁻¹ (at 302 nm)[1], 7,300 M ⁻¹ cm ⁻¹ (at 370 nm)[1]
0.1 N HCl	244, 307	Not specified
Phosphate Buffer (pH 6.4, 7.4)	~300 - 303	Not specified
0.1 M Sodium Bicarbonate	372	8,571 M ⁻¹ cm ⁻¹ [2]
Saline Water/NaOH (pH 8.4)	225 - 450 (broad bands)	Not specified

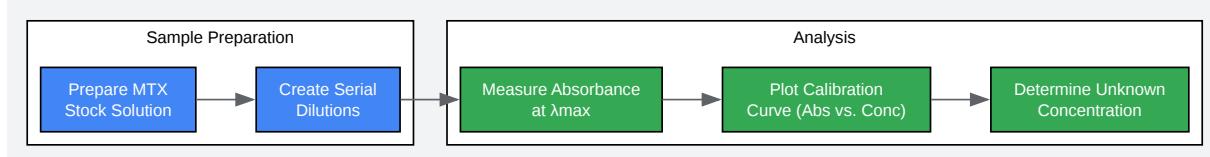
Experimental Protocol: UV-Vis Analysis

This protocol outlines a general method for the quantitative determination of methotrexate using UV-Vis spectroscopy.

- Preparation of Stock Solution: Accurately weigh and dissolve **methotrexate hydrate** in a suitable solvent (e.g., 0.1 N NaOH or phosphate buffer) to create a stock solution of known concentration (e.g., 100 µg/mL).
- Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the desired linear range (e.g., 2-10 µg/mL or 10-100 µg/mL).[3][4]
- Spectrophotometric Measurement:
 - Use a double-beam UV-Vis spectrophotometer calibrated according to standard procedures.
 - Use quartz cuvettes with a 1 cm path length.
 - Use the same solvent as used for sample preparation as the blank reference.

- Scan the standards across a relevant wavelength range (e.g., 200-500 nm) to determine the λ_{max} .^[2]
- Data Analysis:
 - Measure the absorbance of each standard at the determined λ_{max} (e.g., ~303 nm in phosphate buffer).^[4]
 - Construct a calibration curve by plotting absorbance versus concentration.
 - Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R^2), which should be ≥ 0.999 for a valid assay.^[3]
 - Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Workflow for UV-Vis Quantification



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Workflow for UV-Vis quantification of Methotrexate.

Fluorescence Spectroscopy

Methotrexate itself is weakly fluorescent, but its fluorescence properties can be enhanced through chemical modification or utilized in quenching-based assays. The resulting fluorescent compounds are typically measured after oxidation.

Quantitative Fluorescence Data

Condition	Excitation λ (nm)	Emission λ (nm)	Notes
In Saline Water/NaOH (pH 8.4)	340, 370	470 (maximum)	Emission detected between 400-600 nm. [5]
After oxidation with KMnO ₄	380	457	Forms fluorescent 2-amine-4-hydroxypteridin-6 carboxylic acid.[6]
After excitation at 302 nm	302	458	[7]
Quenching of N,S,P,B-codoped Carbon Dots	346	-	Fluorescence of CDs is quenched by MTX. [8]
Quenching of Terbium-doped Silica	233	546	Fluorescence of Tb@KCC-1 is quenched by MTX.[9]

Experimental Protocol: Spectrofluorimetric Analysis via Oxidation

This protocol is based on the derivatization of methotrexate to a highly fluorescent compound.

[6]

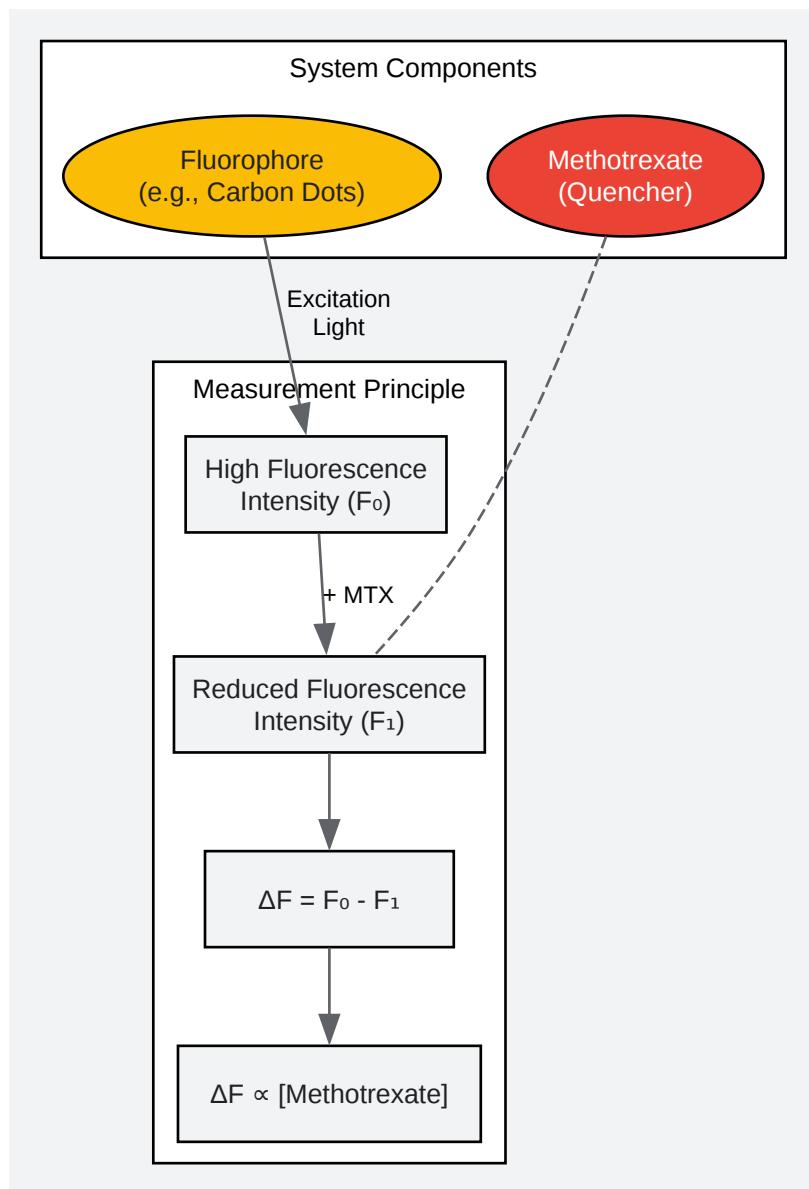
- Reagent Preparation:

- Prepare an acetate buffer (pH 5.0).
- Prepare a 1 mM Potassium Permanganate (KMnO₄) solution.
- Prepare an ascorbic acid working solution.

- Sample Preparation:

- To a 2 mL plasma sample containing methotrexate, add 0.6 mL of acetate buffer, 0.3 mL of 1 mM KMnO₄, and 0.01 mL of ascorbic acid solution.
- Gently mix and incubate in the dark for 15 minutes to allow for the complete formation of the fluorescent adduct.
- Fluorimetric Measurement:
 - Use a spectrofluorometer with appropriate excitation and emission filters/monochromators.
 - Set the excitation wavelength to 380 nm and scan the emission spectrum from 400 nm to 500 nm.
 - Measure the peak emission intensity at 457 nm.
- Quantification: Use a calibration curve prepared with known concentrations of methotrexate in plasma, processed using the same protocol.

Principle of Fluorescence Quenching Assay



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Principle of a fluorescence quenching assay for MTX.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within the **methotrexate hydrate** molecule and for distinguishing between the hydrated and anhydrous forms.

Key IR Absorption Bands for Methotrexate Hydrate

The following table summarizes the characteristic vibrational frequencies (in cm^{-1}) for **methotrexate hydrate**.

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group	Reference(s)
~3450 (broad)	O–H stretch	Carboxyl groups and water of crystallization	[10][11][12]
3080	N–H stretch	Primary amine	[10][11][12]
2957 - 2919	C–H stretch	Aliphatic	[10][13][14]
1670 - 1600 (doublet)	C=O stretch	Carboxylic and Amide groups	[10][11][12]
1550 - 1500	N–H bend / C=C stretch	Amide / Aromatic ring	[10][11][12]
1446	C–H bend	CH_3 deformation	[13]
1400 - 1200	C–O stretch	Carboxylic group	[10][11][12]
930	O–H bend	Out-of-plane	[11][12]
~828	C–H bend	Aromatic (para-substituted)	[10][11]

Note: Upon dehydration, the broad O–H band at $\sim 3450 \text{ cm}^{-1}$ disappears or sharpens significantly, and the C=O bands also sharpen due to the removal of overlapping water bands around 1640 cm^{-1} .[11][12]

Experimental Protocol: UATR-FTIR Analysis

Universal Attenuated Total Reflectance (UATR) is a common technique for analyzing solid samples directly.

- Instrumentation: Use an FTIR spectrometer equipped with a UATR accessory (e.g., with a diamond crystal).

- Sample Preparation: Place a small amount of the **methotrexate hydrate** powder directly onto the UATR crystal. No further preparation is typically needed.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty UATR crystal.
 - Apply pressure to the sample using the UATR clamp to ensure good contact with the crystal.
 - Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32 scans) at a resolution of 4 cm^{-1} over a range of $4000\text{-}650 \text{ cm}^{-1}$.
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Perform peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of methotrexate by probing the chemical environments of ^1H and ^{13}C nuclei.

^1H NMR Data

The following are characteristic proton chemical shifts for methotrexate.

Chemical Shift (δ , ppm)	Multiplicity	Assignment (Tentative)
7.49	Multiplet	Aromatic protons
4.37 - 4.38	Multiplet	$\alpha\text{-CH}$ (glutamic acid moiety)
2.35	Multiplet	Glutamic acid moiety protons
2.04 - 2.05	Multiplet	Glutamic acid moiety protons

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz.[[15](#)]

^{13}C NMR Data

Carbon chemical shifts for the aromatic and carbonyl regions are key identifiers for methotrexate.

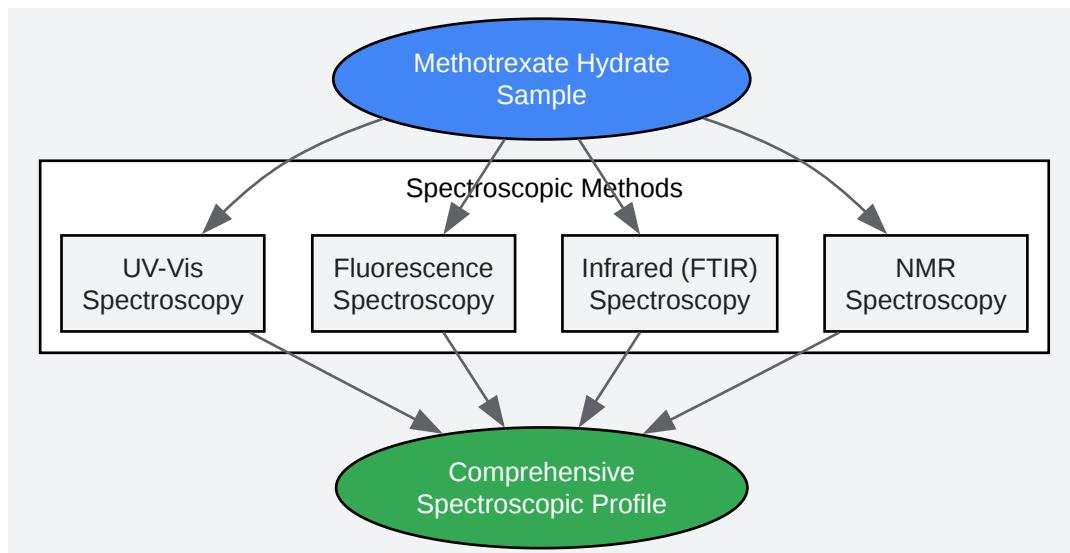
Chemical Shift Range (δ , ppm)	Assignment
110 - 170	Aromatic and Carbonyl carbons

Note: Specific peak assignments for ^{13}C NMR are complex and often require advanced 2D NMR techniques for confirmation.[\[16\]](#)

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of **methotrexate hydrate** in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a standard ^1H NMR spectrum. Key parameters include spectral width, number of scans, relaxation delay, and acquisition time.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This requires a significantly larger number of scans due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H) as an internal reference.
 - Integrate the peaks in the ^1H spectrum and identify the chemical shifts and multiplicities.

General Spectroscopic Analysis Workflow



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General workflow for spectroscopic characterization.

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